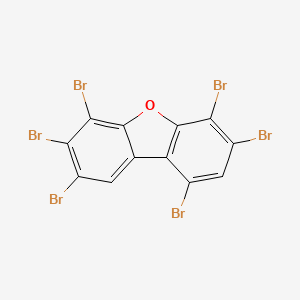
1,3,4,6,7,8-Hexabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6,7,8-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran structure. This compound has the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol . It is part of the polybrominated dibenzofurans family, which are known for their environmental persistence and potential toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4,6,7,8-Hexabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using dibenzofuran as the starting material. The reaction conditions would be optimized to achieve high yields and purity of the desired hexabromo derivative.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6,7,8-Hexabromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms, leading to the formation of less brominated derivatives.
Oxidation Reactions: The dibenzofuran ring can be oxidized to form various oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted dibenzofurans.
Reduction: Formation of less brominated dibenzofurans.
Oxidation: Formation of dibenzofuran-quinones and other oxygenated derivatives.
Aplicaciones Científicas De Investigación
1,3,4,6,7,8-Hexabromo-dibenzofuran has several applications in scientific research, including:
Environmental Studies: Used as a model compound to study the behavior and fate of brominated dibenzofurans in the environment.
Toxicology: Investigated for its potential toxic effects on living organisms, including its role as an endocrine disruptor.
Analytical Chemistry: Used as a standard or reference material in the analysis of brominated compounds.
Material Science: Explored for its potential use in the development of flame retardants and other brominated materials.
Mecanismo De Acción
1,3,4,6,7,8-Hexabromo-dibenzofuran exerts its effects through interactions with various molecular targets and pathways. It can act as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These interactions mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6,7,8-Hexabromodibenzofuran: Another hexabrominated derivative of dibenzofuran with bromine atoms at different positions.
Polybrominated Dibenzofurans: A broader class of compounds containing multiple bromine atoms attached to the dibenzofuran structure.
Uniqueness
1,3,4,6,7,8-Hexabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure makes it a valuable compound for studying the effects of bromination on dibenzofuran derivatives.
Propiedades
Número CAS |
617708-27-7 |
|---|---|
Fórmula molecular |
C12H2Br6O |
Peso molecular |
641.6 g/mol |
Nombre IUPAC |
1,3,4,6,7,8-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-6(15)9(17)12-7(4)3-1-5(14)8(16)10(18)11(3)19-12/h1-2H |
Clave InChI |
HPZIYTSBNUYJNG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=C(C(=C(C=C3Br)Br)Br)OC2=C(C(=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



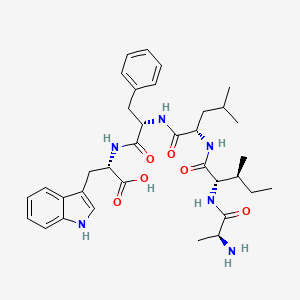
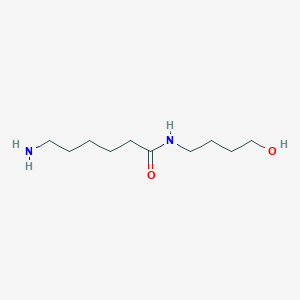
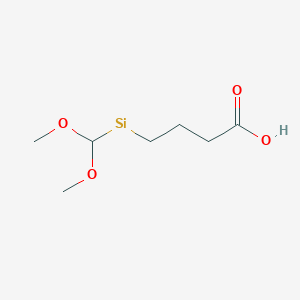
![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
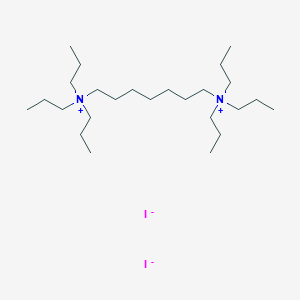
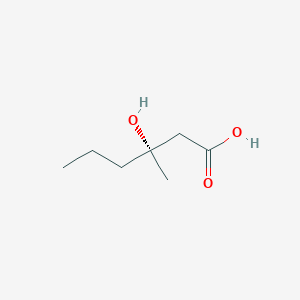
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
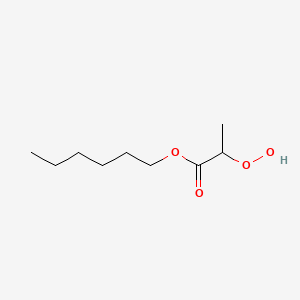

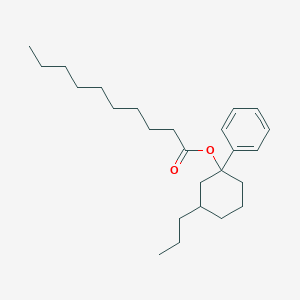

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

